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o-Tolyl isobutyrate

food flavouring regulatory limits FEMA usage levels

o‑Tolyl isobutyrate (CAS 36438‑54‑7) is a synthetic phenol ester belonging to the class of aromatic flavour and fragrance ingredients. It is a colourless liquid with a characteristic phenolic‑berry‑medicinal odour profile, recognised by FEMA No. 3753 and JECFA No. 700 for use in food flavouring.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 36438-54-7
Cat. No. B1594313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Tolyl isobutyrate
CAS36438-54-7
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC(=O)C(C)C
InChIInChI=1S/C11H14O2/c1-8(2)11(12)13-10-7-5-4-6-9(10)3/h4-8H,1-3H3
InChIKeyFDJBDZVTTXWIQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
miscible (in ethanol)

o-Tolyl Isobutyrate (CAS 36438-54-7) – Procurement-Ready Physicochemical and Regulatory Snapshot


o‑Tolyl isobutyrate (CAS 36438‑54‑7) is a synthetic phenol ester belonging to the class of aromatic flavour and fragrance ingredients. It is a colourless liquid with a characteristic phenolic‑berry‑medicinal odour profile, recognised by FEMA No. 3753 and JECFA No. 700 for use in food flavouring [1]. The compound is structurally defined as 2‑methylphenyl 2‑methylpropanoate, with a molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g mol⁻¹ [2]. Its regulatory status and well‑characterised physicochemical parameters make it a standard item in industrial flavour‑house and fragrance‑compound libraries.

Why o-Tolyl Isobutyrate Cannot Be Directly Replaced by Its Para-Isomer in Flavour and Fragrance Formulations


Positional isomerism on the aromatic ring profoundly alters the organoleptic quality, potency, and physicochemical behaviour of tolyl isobutyrate esters. Even though o‑tolyl isobutyrate (ortho‑substituted) and p‑tolyl isobutyrate (para‑substituted) share the same molecular formula, their odour descriptors diverge from phenolic‑berry‑medicinal (o‑) to animalic‑floral‑lily (p‑) [1]. Regulatory food‑use ceilings, vapour pressure, density, and estimated lipophilicity also differ between the two isomers [2]. Consequently, treating these positional isomers as interchangeable leads to unpredictable sensory profiles, non‑compliance with permitted use levels, and altered product stability. The comparative evidence below quantifies these differences to guide informed procurement decisions.

Quantitative Differentiation of o-Tolyl Isobutyrate vs. p-Tolyl Isobutyrate – Evidence for Procurement and Formulation


Higher Permitted Food-Flavouring Ceilings for o-Tolyl Isobutyrate in Baked Goods and Beverages

o‑Tolyl isobutyrate (FEMA 3753) exhibits a higher or broader acceptance range in key food categories than its para‑isomer (FEMA 3075). In baked goods, the maximum reported survey‑derived usage for the ortho‑isomer is 9.0 mg kg⁻¹, whereas the FEMA‑listed range for p‑tolyl isobutyrate peaks at 7.0 mg kg⁻¹ [1][2]. For non‑alcoholic beverages, the ortho‑isomer maximum reaches 8.0 mg kg⁻¹, compared with a p‑tolyl ceiling of 4.0 mg kg⁻¹ [1][2]. This differential provides formulators with greater dosing flexibility when choosing the ortho‑isomer for bakery and beverage applications.

food flavouring regulatory limits FEMA usage levels

Higher Vapour Pressure of o-Tolyl Isobutyrate Indicates Greater Volatility for Fragrance Release

The estimated vapour pressure of o‑tolyl isobutyrate at 25 °C is 0.039 mm Hg, compared with 0.0312 mm Hg for p‑tolyl isobutyrate under the same conditions [1]. The ortho‑isomer thus exhibits approximately 25 % higher volatility, which can translate into a more pronounced initial odour impact and faster fragrance release in ambient‑temperature applications.

vapour pressure volatility fragrance performance

Lower Density of p-Tolyl Isobutyrate Requires Adjustment of Metering and Blending Equipment

o‑Tolyl isobutyrate has a specific gravity range of 1.000–1.007 at 25 °C, whereas p‑tolyl isobutyrate is consistently lighter, with reported values of 0.989–0.997 g mL⁻¹ [1]. The absolute difference of approximately 0.01 g mL⁻¹ may appear modest, but in large‑scale compounding it can result in a mass‑error of several kilograms per batch if volumetric dosing equipment is not recalibrated when switching between isomers.

density specific gravity formulation handling

Divergent Organoleptic Profiles at Different Evaluation Concentrations Signal Distinct Odour Potency

Industry organoleptic evaluations describe o‑tolyl isobutyrate as phenolic‑berry‑medicinal when assessed at 0.10 % in dipropylene glycol, whereas p‑tolyl isobutyrate requires a ten‑fold higher concentration (1.00 %) to elicit its characteristic animalic‑floral‑lily‑narcissus odour [1]. The fact that the ortho‑isomer is evaluated at a much lower concentration suggests a lower odour‑detection threshold, although definitive threshold‑in‑air data remain unpublished. This qualitative difference is consistent with the broader structure‑odour relationship observed for ortho‑ vs. para‑substituted phenols, where ortho‑substitution often intensifies medicinal notes [2].

organoleptic sensory evaluation odour character

Higher Estimated Lipophilicity of o-Tolyl Isobutyrate May Influence Formulation Partitioning

The estimated octanol–water partition coefficient (LogP) for o‑tolyl isobutyrate ranges from 2.70 to 2.872, whereas predicted LogP for p‑tolyl isobutyrate is reported as 2.556 [1][2]. The difference of approximately 0.2–0.3 log units indicates that the ortho‑isomer is moderately more lipophilic, which can affect its solubility in aqueous phases, its retention on non‑polar stationary phases, and its partitioning into oil‑based versus water‑based product matrices.

LogP lipophilicity solubility parameter

Preferred Application Scenarios for o-Tolyl Isobutyrate Based on Differentiated Evidence


High-Impact Bakery and Beverage Flavouring Where Higher Dosing Flexibility Is Required

In baked goods and non‑alcoholic beverages, o‑tolyl isobutyrate can be used at reported maxima of 9.0 mg kg⁻¹ and 8.0 mg kg⁻¹ respectively, providing substantially more headroom than the p‑tolyl isomer [1]. Formulators targeting intense phenolic‑berry notes in these categories should specify the ortho‑isomer to avoid premature regulatory capping.

Fine Fragrance Accords Requiring a Low-Dose Phenolic-Berry Nuance Without Animalic Undertones

Perfumers constructing jasmine or narcissus accords where a subtle medicinal‑berry facet is desired can employ o‑tolyl isobutyrate at concentrations as low as 0.10 % in dipropylene glycol, whereas the para‑isomer introduces a dominant animalic character even at ten‑fold higher levels [1][2]. This makes the ortho‑isomer the material of choice for transparent floral compositions.

Volatile Fragrance Delivery Systems Requiring Higher Vapour Pressure for Headspace Performance

Applications such as air fresheners, scented candles, or reed diffusers benefit from the ≈ 25 % higher vapour pressure of o‑tolyl isobutyrate (0.039 mm Hg vs. 0.0312 mm Hg at 25 °C) [1][2]. The ortho‑isomer can achieve a target headspace concentration with a lower mass load, improving cost‑efficiency in volatile delivery formats.

Lipophilic Flavour or Fragrance Bases Where Oil‑Phase Partitioning Is Critical

Because o‑tolyl isobutyrate exhibits a higher estimated LogP (2.70–2.872) than its para counterpart (≈ 2.556) [1][2], it partitions more strongly into oil phases, making it the preferred choice for oil‑based flavour concentrates, lipophilic cosmetic carriers, and encapsulation systems that rely on hydrophobic partitioning.

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